molecular formula C12H12BrNS B13296384 4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline

4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13296384
M. Wt: 282.20 g/mol
InChI Key: NEZABTUBNAOHFI-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline ( 1019536-02-7) is a high-purity synthetic intermediate of significant value in advanced organic synthesis and pharmaceutical research. This aniline derivative, with the molecular formula C12H12BrNS and a molecular weight of 282.20 g/mol, features a brominated and methyl-substituted aromatic ring connected to a thiophene moiety via a methylene bridge, creating a versatile molecular scaffold . Its primary research application is as a key precursor in the synthesis of imine-based compounds (Schiff bases) via condensation reactions with carbonyl compounds . These Schiff bases are extensively investigated for their broad-spectrum biological activities, including antifungal, antibacterial, and anticancer properties, making them crucial for developing new pharmacologically active agents . Furthermore, the compound serves as a critical substrate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex disubstituted and monosubstituted analogs for material science and drug discovery . The incorporated thiophene ring and bromine atom provide distinct electronic characteristics, and the compound's stability under catalytic reaction conditions, including high temperature and basic environments, makes it a reliable building block for constructing complex molecules . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C12H12BrNS/c1-9-6-11(13)2-3-12(9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3

InChI Key

NEZABTUBNAOHFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 4-bromo-2-methylaniline

Reaction sequence (modified from CN103787895A):

  • Arylamine protection : Ortho-toluidine reacts with acetic anhydride to form N-(2-methylphenyl)acetamide (95% yield)
  • Regioselective bromination : NBS-mediated bromination gives N-(4-bromo-2-methylphenyl)acetamide (91% yield)
  • Acid hydrolysis : HCl-mediated deprotection yields 4-bromo-2-methylaniline (88% purity)
Step Reagent Conditions Yield
1 Ac₂O 60°C, 2h 95%
2 NBS CCl₄, 4h 91%
3 HCl Reflux, 2h 88%

N-Alkylation with Thiophene Derivative

The purified 4-bromo-2-methylaniline undergoes alkylation using 3-(bromomethyl)thiophene:

Reaction equation :
4-bromo-2-methylaniline + 3-(bromomethyl)thiophene → Target compound

Optimized conditions :

  • Solvent: Dry DMF
  • Base: K₂CO₃ (2.5 equiv)
  • Temperature: 80°C, 12h
  • Yield: 67-72%

Reductive Amination Approach

This one-pot method combines 4-bromo-2-methylaniline with thiophene-3-carbaldehyde (adapted from PMC cross-coupling strategies):

Procedure :

  • Condensation: Aniline + aldehyde in glacial acetic acid (25°C, 4h)
  • Reduction: NaBH₄ in ethanol (0°C → RT, 2h)

Performance metrics :

  • Imine formation yield: 89%
  • Final reduction yield: 78%
  • Total isolated yield: 62%

Advantages :

  • Avoids handling alkyl halides
  • Better functional group tolerance

Solid-Phase Synthesis for High-Throughput Production

Developed for parallel synthesis applications:

Resin-bound protocol :

  • Wang resin functionalization with Fmoc-protected aniline
  • Bromination using CuBr₂/H₂O₂ system
  • Mitsunobu coupling with thiophenemethanol
  • TFA cleavage from resin

Key parameters :

Step Time Purity (HPLC)
1 6h 98%
2 12h 95%
3 8h 93%
4 2h 91%

Throughput : 96 compounds/week
Average yield : 58% per synthetic cycle

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while Heck reactions can produce substituted alkenes .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related aniline derivatives (Table 1), focusing on substituent effects, synthesis, and applications.

Table 1. Comparative Analysis of 4-Bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline and Analogues

Compound Name Molecular Formula Substituents Synthesis Method Key Properties/Applications References
This compound C₁₁H₁₀BrNS 4-Br, 2-Me, N-(thiophen-3-ylmethyl) Reductive amination with NaBH(OAc)₃ Antimicrobial activity; intermediates
4-Bromo-N-(thiophen-3-ylmethyl)aniline C₁₁H₁₀BrNS 4-Br, N-(thiophen-3-ylmethyl) Similar reductive amination Lower steric bulk; intermediate
2-Bromo-5-methyl-N-(thiophen-3-ylmethyl)aniline C₁₂H₁₂BrNS 2-Br, 5-Me, N-(thiophen-3-ylmethyl) Positional isomer synthesis Altered electronic properties
4-Bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline C₁₃H₁₃BrN₂ 4-Br, 3-Me, N-(pyridin-2-ylmethyl) Substitution of thiophene with pyridine Enhanced basicity; pharmaceutical use
2-Bromo-N,N-dimethyl-4-((methylthio)(phenyl)methyl)aniline C₁₆H₁₉BrNS 2-Br, N,N-dimethyl, 4-(methylthio-phenyl) Friedel-Crafts arylation Lipophilic; drug discovery scaffolds
Discussion of Comparative Features

Substituent Effects on Reactivity and Bioactivity Bromine Position: The para-bromo group in the target compound enhances electrophilic substitution reactivity compared to ortho-bromo analogues (e.g., 2-bromo-5-methyl-N-(thiophen-3-ylmethyl)aniline) . Thiophene vs. Pyridine: Replacing the thiophene ring with pyridine (as in 4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline) increases basicity due to pyridine’s lone pair availability, altering solubility and binding affinity in biological systems .

Synthetic Methodologies

  • Reductive amination using NaBH(OAc)₃ is a common method for N-alkylation of anilines (e.g., target compound and 4-bromo-N-(thiophen-3-ylmethyl)aniline) .
  • Friedel-Crafts arylation (e.g., in 2-bromo-N,N-dimethyl-4-((methylthio)(phenyl)methyl)aniline) offers a route to bulkier substituents but requires stringent conditions (BF₃·SMe₂ catalyst) .

Physicochemical and Biological Properties Lipophilicity: The thiophene ring in the target compound increases lipophilicity (logP ~3.2) compared to pyridine-containing analogues (logP ~2.8), influencing membrane permeability in antimicrobial applications . Antimicrobial Activity: The target compound’s MIC (Minimum Inhibitory Concentration) against E. coli is 12.5 µg/mL, outperforming non-brominated analogues (MIC >50 µg/mL) due to bromine’s electronegativity enhancing target binding .

Industrial and Research Applications

  • The target compound is a key intermediate in synthesizing pyrazole-oxadiazole hybrids with reported antimicrobial and anticancer activity .
  • Analogues like 4-bromo-N-(thiophen-3-ylmethyl)aniline are used in organic electronics due to thiophene’s π-conjugation properties .

Biological Activity

4-Bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a bromine atom, a methyl group, and a thiophene ring, which are known to influence its biological interactions. The presence of the thiophene moiety is particularly significant as it can enhance π-π interactions, potentially increasing the compound's bioactivity.

Antimicrobial Properties

Research indicates that compounds containing thiophene rings often exhibit antimicrobial properties . For instance, studies have shown that similar compounds can effectively inhibit bacterial growth, suggesting that this compound may possess similar activities.

Compound Microbial Target Activity
This compoundStaphylococcus aureusInhibition observed
5-Bromo-2-methyl-N-(thiophen-2-ylmethyl)anilineE. coliComparable to standard antibiotic
4-Fluoro-3-methyl-N-(thiophen-2-ylmethyl)anilineVarious pathogensPromising activity noted

Anticancer Activity

The anticancer potential of this compound has also been investigated. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, thiazole-bearing molecules have shown significant inhibitory effects on cancer cell proliferation .

In a comparative analysis:

Compound Cell Line IC50 (µg/mL)
This compoundA431 (human epidermoid carcinoma)TBD
Thiazole derivativeHT29 (colorectal cancer)<1.61
Doxorubicin (standard)VariousReference

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to altered cellular responses .

Interaction Studies

Preliminary studies suggest that the compound can effectively bind to various biological macromolecules. This binding capacity is crucial for understanding its pharmacological profile and potential therapeutic applications.

Case Studies

  • Case Study on Antimicrobial Activity : A study examined the efficacy of thiophene-containing anilines against multi-drug resistant bacteria. Results indicated that compounds similar to this compound exhibited significant inhibition of bacterial growth, particularly against Gram-positive strains.
  • Case Study on Anticancer Activity : Another investigation focused on the cytotoxic effects of various aniline derivatives on human cancer cell lines. The study found that certain structural modifications led to enhanced activity, suggesting that this compound may be optimized for better efficacy in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed coupling reactions , leveraging Suzuki-Miyaura or Buchwald-Hartwig protocols to introduce the thiophen-3-ylmethyl group. Bromination at the 4-position of the aniline ring can be achieved using regioselective electrophilic substitution with N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under controlled conditions. Post-synthetic purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity. Monitoring intermediates via 1H NMR^1\text{H NMR} and LC-MS\text{LC-MS} ensures stepwise fidelity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 1H/13C NMR^1\text{H/}^{13}\text{C NMR} resolves substituent positions (e.g., bromine-induced deshielding). FT-IR confirms amine (N-H\text{N-H}) and aromatic C-Br stretches. High-resolution mass spectrometry (HRMS) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines the 3D structure, highlighting bond angles and non-covalent interactions (e.g., π-stacking between thiophene and benzene rings). ORTEP-3 visualizes thermal ellipsoids for anisotropic displacement parameters .

Q. What initial biological screening approaches are recommended to assess its antimicrobial potential?

  • Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with positive controls (e.g., ciprofloxacin). For antifungal activity, employ agar diffusion assays against C. albicans. Cytotoxicity screening via MTT assays in mammalian cell lines (e.g., HEK-293) ensures selectivity. Dose-response curves (IC50_{50}) guide further optimization .

Advanced Research Questions

Q. How can computational chemistry be utilized to predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps), predicting charge-transfer behavior relevant to organic electronics. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., bacterial topoisomerase IV). MD simulations (GROMACS) assess binding stability in aqueous environments. Electrostatic potential surfaces identify nucleophilic/electrophilic sites for derivatization .

Q. What strategies address contradictions in bioactivity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., nutrient media composition) or impurity-driven artifacts. Standardize protocols via interlaboratory reproducibility studies with shared batches of the compound. Employ orthogonal assays (e.g., time-kill kinetics vs. MICs) to confirm antimicrobial mechanisms. Meta-analysis of structure-activity relationships (SAR) across analogs clarifies substituent effects on potency .

Q. What are the challenges in scaling up synthesis using continuous flow reactors?

  • Methodological Answer : Scaling requires optimizing residence time , temperature, and catalyst loading to prevent clogging from insoluble intermediates (e.g., Pd black). Use segmented flow with immiscible solvents (e.g., perfluorocarbons) to enhance mixing. In-line UV-Vis\text{UV-Vis} or IR monitoring enables real-time adjustment. Challenges include maintaining regioselectivity during bromination and minimizing side reactions (e.g., debromination) under pressurized conditions .

Q. How does the compound interact with specific enzymes or receptors at the molecular level?

  • Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) to purified targets (e.g., cytochrome P450 isoforms). Cryo-EM or X-ray co-crystallography reveals binding poses, highlighting hydrogen bonds between the aniline NH and active-site residues. Competitive inhibition assays (e.g., fluorescence polarization) compare efficacy against known inhibitors. Mutagenesis studies validate critical interaction residues .

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